2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,13-14-7-2-1-3-8-14)20-12-6-10-16(20)18-19-15-9-4-5-11-17(15)23-18/h1-5,7-9,11,16H,6,10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOHFKAOKWMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Multistep Synthesis via Benzothiazole Core Functionalization
The most common approach involves constructing the benzothiazole core first, followed by sequential modifications to introduce the pyrrolidine and sulfonyl groups.
Step 1: Synthesis of 2-Chlorobenzothiazole
- Method : React 2-aminothiophenol with chloroacetyl chloride in acetic acid under microwave irradiation (10 min, 80% yield).
- Mechanism : Cyclocondensation forms the benzothiazole ring, with chlorine introduced via electrophilic substitution.
Step 3: Sulfonylation with Benzylsulfonyl Chloride
One-Pot Cascade Synthesis
A streamlined method employs cobalt-catalyzed sulfonylation, inspired by CN115109009B:
Protocol:
- Reactants :
- 2-(2-Pyrrolidinyl)-1,3-benzothiazole (1 equiv).
- Potassium metabisulfite (K₂S₂O₅, 2 equiv) as the sulfonyl source.
- Benzyl bromide (1.2 equiv).
- Catalyst : CoCl₂ (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (5 mol%).
- Conditions : DMSO solvent, 80°C, 10 hours.
- Yield : 92% after extraction and column chromatography.
Advantages:
Key Reaction Optimizations
Sulfonylation Efficiency
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Multistep Synthesis | 70–75 | 24 | High selectivity | Labor-intensive, multiple purifications |
| One-Pot Co-Catalyzed | 92 | 10 | Scalable, green chemistry principles | Requires specialized catalysts |
| Microwave-Assisted | 85 | 0.5 | Rapid, energy-efficient | Limited substrate scope |
Chemical Reactions Analysis
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole exhibits several biological activities, particularly in the field of medicinal chemistry:
- Antimicrobial Activity : Several studies have demonstrated that compounds containing the benzothiazole moiety possess antimicrobial properties. The incorporation of the pyrrolidine ring may enhance this activity, making it a candidate for developing new antibiotics .
- Antitubercular Properties : The compound has shown promise against Mycobacterium tuberculosis. Its structural modifications have been explored to optimize its potency against tuberculosis-causing bacteria. Specifically, it has been identified as a potential inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for bacterial cell wall synthesis .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Some derivatives of benzothiazole compounds have been investigated for their anticancer properties. The ability to target specific pathways in cancer cells makes this compound a subject of interest in oncology research .
- Neurological Disorders : The structural features of this compound suggest potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems may reveal benefits in conditions such as anxiety or depression .
Case Studies
Here are some documented case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Sulfonyl Substituents : Bulky groups (e.g., benzyl) enhance target specificity but may reduce bioavailability. Smaller groups (e.g., methyl in 4k) balance potency and solubility .
- Pyrrolidinyl vs. Acetylenic Chains : Conformational rigidity in the target compound favors selective receptor binding (e.g., TAAR1 in ), while flexible chains (e.g., BZ5) broaden antimicrobial scope .
- Therapeutic Potential: The target compound’s antischistosomal activity positions it as a lead for parasitic infections, whereas structural tweaks (e.g., adding methoxy groups as in ) could optimize pharmacokinetics for CNS applications.
Biological Activity
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 366.47 g/mol
- CAS Number : 3731559
This compound features a benzothiazole ring fused with a pyrrolidine moiety, which is modified by a benzylsulfonyl group. The unique structural attributes contribute to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents. A related compound demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a derivative exhibited an inhibition rate of 87.5% at a concentration of 50 μg/mL, outperforming the standard drug acarbose . This suggests that this compound may also possess similar antidiabetic properties.
Anti-inflammatory Effects
Benzothiazole derivatives have shown promise in reducing inflammation. In vitro studies indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . The mechanism appears to involve the modulation of NF-kB signaling pathways.
Antimicrobial Activity
Research indicates that benzothiazole compounds exhibit antimicrobial properties against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects . The exact mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, such as α-amylase and cyclooxygenase (COX), leading to reduced glucose absorption and inflammation.
- Receptor Modulation : Interaction with specific receptors may alter signal transduction pathways that regulate inflammation and immune responses.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins, providing insights into its potential efficacy .
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives:
-
Antidiabetic Study :
- Objective : Evaluate α-amylase inhibition.
- Results : Compound exhibited significant inhibition compared to control drugs.
- : Supports potential use in managing diabetes.
-
Anti-inflammatory Research :
- Objective : Assess cytokine production.
- Results : Notable reduction in TNF-α and IL-6 levels.
- : Indicates therapeutic potential for inflammatory conditions.
-
Antimicrobial Evaluation :
- Objective : Test against bacterial strains.
- Results : Effective against several pathogens with minimal inhibitory concentrations (MIC) indicating strong antimicrobial properties.
- : Promising candidate for developing new antibiotics.
Data Summary Table
Q & A
What synthetic methodologies are effective for preparing 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:
- Sulfonylation: Introducing the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Pyrrolidine coupling: A Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrrolidinyl moiety .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
- Validation: Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection). Structural confirmation requires H/C NMR and FT-IR to verify functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm) .
How can computational methods optimize reaction conditions for synthesizing this compound?
Advanced Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:
- Reaction feasibility: Calculate activation energies for sulfonylation steps to identify optimal temperatures (e.g., 60–80°C) .
- Solvent selection: COSMO-RS simulations compare solvent polarity effects, favoring DMF or THF for solubility and reaction efficiency .
- Catalyst screening: Machine learning models trained on Pd-catalyzed coupling reactions suggest Pd(OAc)/XPhos as a high-yield catalyst system .
Experimental validation follows computational predictions, with iterative feedback to refine models.
What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray crystallography: Resolves stereochemistry and confirms the pyrrolidinyl-sulfonyl spatial arrangement. For example, dihedral angles between benzothiazole and pyrrolidine rings (e.g., 6.5–34.0°) reveal conformational flexibility .
- NMR spectroscopy: H NMR identifies proton environments (e.g., benzylsulfonyl CH at δ 4.5–4.7 ppm; pyrrolidine protons at δ 2.5–3.2 ppm). C NMR confirms quaternary carbons (e.g., benzothiazole C2 at ~165 ppm) .
- EPR and magnetic measurements: Detect paramagnetic impurities or metal coordination in complexes (e.g., Cu(II) complexes with g-values ~2.1) .
How should researchers design assays to evaluate antitumor activity, and what controls are essential?
Methodological Answer:
- In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include:
- Positive controls: Doxorubicin or cisplatin.
- Negative controls: DMSO vehicle and untreated cells.
- Dose-response curves: Test 0.1–100 μM concentrations to calculate IC.
- Selectivity index: Compare cytotoxicity in non-cancerous cells (e.g., HEK293) .
- Mechanistic studies: Flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) .
How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?
Advanced SAR Analysis:
How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Assay standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Purity verification: Re-test compounds with HPLC and NMR to exclude batch variability .
- Structural analogs: Compare activities of closely related derivatives (e.g., 4-methylphenyl vs. benzylsulfonyl) to isolate substituent effects .
- Meta-analysis: Use statistical tools (e.g., ANOVA) to assess significance across studies, accounting for experimental noise .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Advanced Process Chemistry Answer:
- Catalyst loading: Optimize Pd catalyst (0.5–1 mol%) to minimize costs without compromising yield .
- Workflow integration: Implement continuous flow systems for sulfonylation steps to enhance reproducibility .
- Byproduct management: Use inline IR spectroscopy to monitor reaction progress and quench side reactions (e.g., over-sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
